molecular formula C8H7NO2 B160116 5-Methoxy-1,3-benzoxazole CAS No. 132227-03-3

5-Methoxy-1,3-benzoxazole

Cat. No. B160116
M. Wt: 149.15 g/mol
InChI Key: IQQKXTVYGHYXFX-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-benzoxazole is a chemical compound with the molecular weight of 149.15 . It is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The IUPAC name of 5-Methoxy-1,3-benzoxazole is 1,3-benzoxazol-5-yl methyl ether . The InChI code is 1S/C8H7NO2/c1-10-6-2-3-8-7 (4-6)9-5-11-8/h2-5H,1H3 and the InChI key is IQQKXTVYGHYXFX-UHFFFAOYSA-N .


Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield depending on substitution .


Physical And Chemical Properties Analysis

5-Methoxy-1,3-benzoxazole is a powder with a melting point of 49-52°C .

Scientific Research Applications

Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . Here are some fields where benzoxazole derivatives have been applied:

  • Antibacterial and Antifungal Applications

    • Benzoxazole derivatives have shown promising results in antimicrobial activity against various bacterial and fungal strains .
    • The methods of application typically involve in vitro testing of the compounds against various microbial strains .
    • The outcomes often include the determination of minimum inhibitory concentration (MIC) values, which provide a measure of the effectiveness of the compounds .
  • Anticancer Applications

    • Benzoxazole derivatives have been evaluated for their anticancer activity against various human cancer cell lines .
    • The methods of application typically involve in vitro testing of the compounds against various cancer cell lines .
    • The outcomes often include the determination of IC50 values, which provide a measure of the effectiveness of the compounds .
  • Anti-inflammatory Applications

    • Benzoxazole derivatives have been evaluated for their anti-inflammatory activities .
    • The methods of application and outcomes would depend on the specific inflammatory condition being targeted .
  • Antiviral Applications

    • Benzoxazole derivatives have been evaluated for their antiviral activities .
    • The methods of application and outcomes would depend on the specific virus being targeted .
  • Neurological Applications

    • Benzoxazole derivatives have been evaluated for their effects on neurological conditions such as Parkinson’s disease .
    • The methods of application and outcomes would depend on the specific neurological condition being targeted .
  • Cardiovascular Applications

    • Benzoxazole derivatives have been evaluated for their effects on cardiovascular conditions .
    • The methods of application and outcomes would depend on the specific cardiovascular condition being targeted .
  • Antimycobacterial Applications

    • Benzoxazole derivatives have been evaluated for their antimycobacterial activities .
    • The methods of application and outcomes would depend on the specific mycobacterium being targeted .
  • Antihistamine Applications

    • Benzoxazole derivatives have been evaluated for their antihistamine activities .
    • The methods of application and outcomes would depend on the specific histamine receptor being targeted .
  • Antiparkinson Applications

    • Benzoxazole derivatives have been evaluated for their effects on Parkinson’s disease .
    • The methods of application and outcomes would depend on the specific Parkinson’s condition being targeted .
  • Inhibition of Hepatitis C Virus

    • Benzoxazole derivatives have been evaluated for their inhibition of hepatitis C virus .
    • The methods of application and outcomes would depend on the specific hepatitis C virus being targeted .
  • 5-HT3 Antagonistic Effect

    • Benzoxazole derivatives have been evaluated for their 5-HT3 antagonistic effect .
    • The methods of application and outcomes would depend on the specific 5-HT3 receptor being targeted .
  • Melatonin Receptor Antagonism

    • Benzoxazole derivatives have been evaluated for their melatonin receptor antagonism .
    • The methods of application and outcomes would depend on the specific melatonin receptor being targeted .
  • Amyloidogenesis Inhibition

    • Benzoxazole derivatives have been evaluated for their amyloidogenesis inhibition .
    • The methods of application and outcomes would depend on the specific amyloid protein being targeted .
  • Rho-Kinase Inhibition

    • Benzoxazole derivatives have been evaluated for their Rho-kinase inhibition .
    • The methods of application and outcomes would depend on the specific Rho-kinase being targeted .
  • Optical Brighteners in Laundry Detergents

    • Benzoxazole derivatives are also of interest for optical brighteners in laundry detergents .
    • The methods of application and outcomes would depend on the specific detergent formulation .
  • Non-Steroidal Anti-Inflammatory Drug

    • Benzoxazole derivatives form the active component in many marketed drugs such as in the non-steroidal anti-inflammatory drug, funoxaprofen .
    • The methods of application and outcomes would depend on the specific inflammatory condition being targeted .
  • Antibiotics

    • Benzoxazole derivatives form the active component in many marketed drugs such as the antibiotics calcimycin .
    • The methods of application and outcomes would depend on the specific bacterial strain being targeted .
  • Muscle-Relaxant

    • Benzoxazole derivatives form the active component in many marketed drugs such as the muscle-relaxant chlorzoxazone .
    • The methods of application and outcomes would depend on the specific muscle condition being targeted .

Safety And Hazards

The safety information for 5-Methoxy-1,3-benzoxazole includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQKXTVYGHYXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511671
Record name 5-Methoxy-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,3-benzoxazole

CAS RN

132227-03-3
Record name 5-Methoxy-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,3-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Rezazadeh, L Navidpour, A Shafiee - Tetrahedron, 2013 - Elsevier
Exposure to estrogen is associated with increased risk of breast and other types of human cancer. One therapeutic goal would be the creation of new molecules that would retain …
Number of citations: 3 www.sciencedirect.com
MC Henry, VM Abbinante… - European Journal of …, 2020 - Wiley Online Library
A one‐pot regioselective method for the preparation of 2‐arylbenzoxazoles from N‐arylbenzamides has been developed using iron(III)‐catalyzed bromination of the aryl ring, followed …
MS Malamas, ES Manas, RE McDevitt… - Journal of medicinal …, 2004 - ACS Publications
New diphenolic azoles as highly selective estrogen receptor-β agonists are reported. The more potent and selective analogues of these series have comparable binding affinities for …
Number of citations: 309 pubs.acs.org
J Chandrasekaran, S Elumalai, V Murugesan… - Molecular Diversity, 2023 - Springer
Drug repurposing opens new avenues in cancer therapy. Drug repurposing, or finding new uses for existing drugs, can substantially reduce drug discovery time and costs. …
Number of citations: 7 link.springer.com
P Gupta, SE Thomas, SA Zaidan, MA Pasillas… - Computational and …, 2021 - Elsevier
The L-arginine biosynthesis pathway consists of eight enzymes that catalyse the conversion of L-glutamate to L-arginine. Arginine auxotrophs (argB/argF deletion mutants) of …
Number of citations: 17 www.sciencedirect.com
YR Duan, HL Wu, HF Gan - Russian Journal of Organic Chemistry, 2022 - Springer
A metal-free protocol to obtain 2-(arylmethyl)benzoxazoles by sulfur-mediated cyclization of 2-aminophenols and styrenes in N-methylpyrrolidone in the presence of K 2 HPO 4 as a …
Number of citations: 1 link.springer.com

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